![molecular formula C20H15N3O2S B2853413 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1105223-77-5](/img/structure/B2853413.png)
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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Overview
Description
This compound belongs to the class of organic compounds known as thienopyrimidines. These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidine ring. The phenyl groups and the acetamide moiety would be attached to this core structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of thienopyrimidines might include relatively high stability and aromaticity due to the conjugated pi system .Scientific Research Applications
Drug Discovery and Development
This compound belongs to the class of thienopyrimidines, which are known for their diverse pharmacological properties. It can serve as a lead compound in the development of new drugs due to its structural similarity to nitrogen bases found in DNA and RNA. Its potential to act as a ligand for various receptors in the body makes it a valuable scaffold for medicinal chemistry efforts aimed at treating diseases such as cancer and bacterial infections .
Biological Activity Profiling
The thieno[3,2-d]pyrimidine core of the compound is a privileged structure that can interact with multiple biological targets. Researchers can use this compound to study its bioactivity profile across different cell lines and organisms, helping to identify new therapeutic pathways or potential off-target effects .
Chemical Biology
In chemical biology, this compound can be used as a tool molecule to probe biological systems. By attaching various functional groups, scientists can create derivatives that allow for the visualization or modulation of biological processes at the molecular level .
Material Science
The electronic properties of thienopyrimidines make them suitable for use in material science applications. This compound could be incorporated into organic semiconductors or used in the development of novel photovoltaic materials .
Analytical Chemistry
As a standard reference material, this compound can aid in the development of analytical methods for detecting similar structures in complex mixtures. It can be used in mass spectrometry , NMR spectroscopy , and other analytical techniques to improve detection sensitivity and specificity .
Agricultural Chemistry
Thienopyrimidines have shown potential as agrochemicals . This compound could be explored for its pesticidal or herbicidal activities, contributing to the development of new products that protect crops from pests and diseases .
Mechanism of Action
Target of Action
The primary target of this compound is Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a biochemical pathway that recycles purine nucleotides.
Mode of Action
The compound acts as a potent, competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the purine salvage pathway, leading to a decrease in the production of certain nucleotides.
Biochemical Pathways
The inhibition of PNP by this compound affects the purine salvage pathway . This pathway is responsible for the recycling of purines, which are key components of nucleotides. Nucleotides are essential for various cellular processes, including DNA replication and RNA synthesis. Therefore, the inhibition of PNP can have significant downstream effects on these processes.
Result of Action
The compound has been found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts . This selective cytotoxicity suggests that the compound could potentially be used as a T-cell selective immunosuppressive agent .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-17(22-15-9-5-2-6-10-15)11-23-13-21-18-16(12-26-19(18)20(23)25)14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPUDJYMQFJCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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